7-Tetradecanol

Descripción general

Descripción

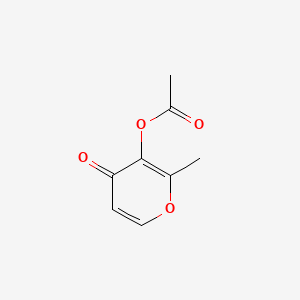

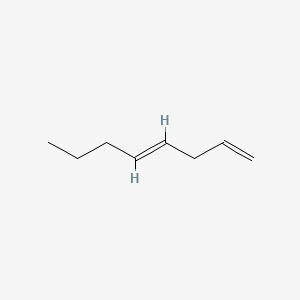

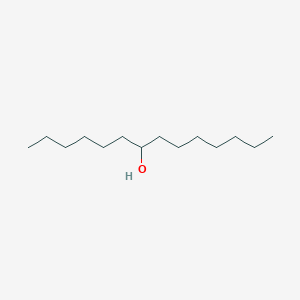

7-Tetradecanol, also known as Tetradecan-7-ol , is a long-chain fatty alcohol. It has a molecular formula of C14H30O .

Synthesis Analysis

This compound can be synthesized by incorporating it into a eutectic mixture with other substances. For instance, it has been incorporated with myristic acid into hydroxylpropyl methyl cellulose (HPMC) to create a form-stable phase change material . Another study prepared tetradecanol–palmitic acid/expanded perlite composites containing carbon fiber (TD-PA/EP-CF CPCMs) using a vacuum impregnation method .Molecular Structure Analysis

The molecular structure of this compound consists of a chain of 14 carbon atoms with a hydroxyl group (OH) attached to the 7th carbon atom .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that alcohols like this compound can react with alkali metals, nitrides, and strong reducing agents to generate flammable and/or toxic gases .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 214.387 Da . The peak temperatures of melting and solidifying were found to be 34.61 and 31.09 °C respectively in one study .Aplicaciones Científicas De Investigación

Almacenamiento de Energía Térmica

7-Tetradecanol se utiliza en la fabricación de materiales de cambio de fase compuestos (PCM) para el almacenamiento de energía térmica. Estos compuestos exhiben buena confiabilidad y estabilidad térmica, lo que los hace adecuados para la regulación de la temperatura en varios sistemas .

Mejora de la Conductividad Térmica

Los aerogeles de grafeno combinados con this compound mejoran la conductividad térmica y evitan las fugas durante las transiciones de fase, lo cual es crucial para mantener la eficiencia energética en los sistemas térmicos .

Estabilidad Química

La estabilidad química del this compound se aprovecha en los PCM compuestos para garantizar que no se produzcan reacciones químicas adversas, preservando la integridad y la longevidad del material .

Mezclas Eutécticas

El this compound forma mezclas eutécticas con otros compuestos como el ácido mirístico, que luego se incorporan a materiales como la hidroxipropil metilcelulosa para aplicaciones avanzadas de PCM .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

is a straight-chain saturated fatty alcohol with the molecular formula C14H30O . It is a white crystalline solid that is practically insoluble in water, soluble in diethyl ether, and slightly soluble in ethanol .

In general, fatty alcohols like this compound can interact with lipid membranes, potentially affecting their fluidity and function .

Fatty alcohols are generally absorbed in the gastrointestinal tract and metabolized in the liver .

Fatty alcohols can have various biological effects, such as antimicrobial activity .

The action of this compound can be influenced by various environmental factors. For example, the presence of other lipids can affect its solubility and absorption .

Propiedades

IUPAC Name |

tetradecan-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-3-5-7-9-11-13-14(15)12-10-8-6-4-2/h14-15H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAQYGTZIMVBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338572 | |

| Record name | 7-Tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3981-79-1 | |

| Record name | 7-Tetradecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003981791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-TETRADECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48WR8J5757 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper discusses synthesizing maleic monoesters from various alcohols, including 7-tetradecanol. Why is the position of the hydroxyl group on the tetradecanol molecule (e.g., this compound vs. 1-tetradecanol) significant in the context of surfactant properties?

A1: While the paper doesn't directly compare the properties of surfactants derived from different isomers of tetradecanol, the position of the hydroxyl group can indeed influence surfactant behavior.

- Hydrophilic Head Group Orientation: The position of the hydroxyl group also impacts the orientation and hydration of the hydrophilic head group (in this case, the maleic monoester derived from the alcohol). This can affect the surfactant's solubility, surface tension-reducing abilities, and interactions with ions in solution, such as calcium ions, as explored in the paper [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonic acid, 4-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]-2,4-pentadienylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/no-structure.png)